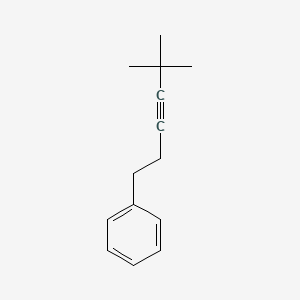
Benzene, (5,5-dimethyl-3-hexynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (5,5-dimethyl-3-hexynyl)- is an organic compound with the molecular formula C12H14 It is a derivative of benzene, where a 5,5-dimethyl-3-hexynyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (5,5-dimethyl-3-hexynyl)- can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of Benzene, (5,5-dimethyl-3-hexynyl)- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzene, (5,5-dimethyl-3-hexynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the triple bond in the hexynyl group to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Benzene, (5,5-dimethyl-3-hexynyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Research into its biological activity and potential as a pharmacological agent is ongoing.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (5,5-dimethyl-3-hexynyl)- involves its interaction with molecular targets and pathways within a given system. For example, in catalytic reactions, it may act as a substrate or intermediate, participating in various chemical transformations. The specific molecular targets and pathways depend on the context of its use, such as in oxidation or substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-Hexyne, 1-phenyl-: A similar compound with a hexynyl group attached to the benzene ring.
Butylphenylacetylene: Another derivative with a butyl group attached to the phenylacetylene structure.
Uniqueness
Benzene, (5,5-dimethyl-3-hexynyl)- is unique due to the presence of the 5,5-dimethyl-3-hexynyl group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
835652-72-7 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5,5-dimethylhex-3-ynylbenzene |
InChI |
InChI=1S/C14H18/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7,11H2,1-3H3 |
InChI Key |
FLXOXSKQUGICII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


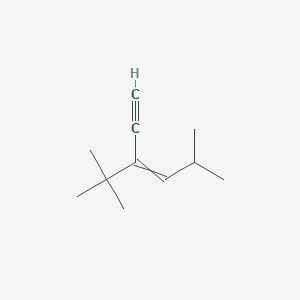

![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
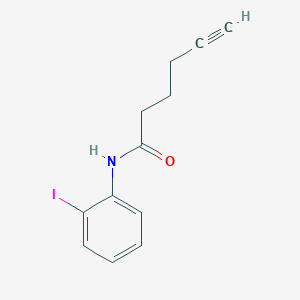

![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)
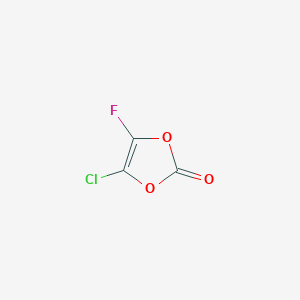
![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14194767.png)
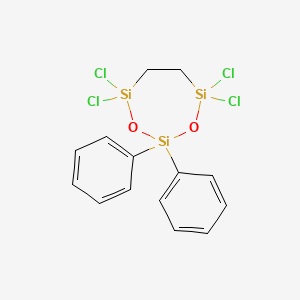

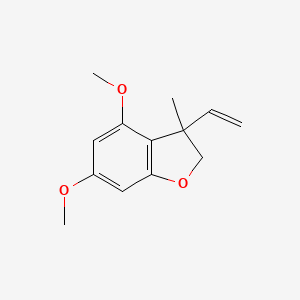

![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)

